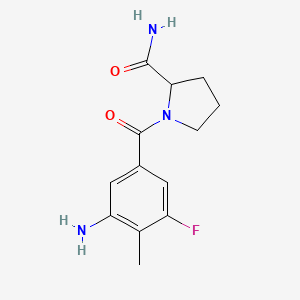![molecular formula C15H12ClNO3 B7575458 3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575458.png)
3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of NF-κB has been implicated in various diseases, including cancer, autoimmune disorders, and chronic inflammation. TPCA-1 has been shown to inhibit the activation of NF-κB and has potential therapeutic applications in the treatment of these diseases.
作用机制
3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid inhibits the activation of NF-κB by blocking the phosphorylation of the inhibitor of κB (IκB) protein. IκB is an inhibitor of NF-κB that sequesters it in the cytoplasm. Upon activation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression. 3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid prevents the phosphorylation of IκB by inhibiting the activity of the kinase complex that phosphorylates it.
Biochemical and Physiological Effects:
3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid has been shown to have several biochemical and physiological effects. In cancer cells, 3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid inhibits cell proliferation, induces cell death, and reduces the expression of genes involved in invasion and metastasis. In autoimmune disorders, 3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid reduces the production of inflammatory cytokines and chemokines and inhibits the activation of immune cells. In chronic inflammation, 3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid reduces tissue damage and improves organ function.
实验室实验的优点和局限性
3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for NF-κB inhibition and can be used in a wide range of cell types and animal models. However, 3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid has some limitations. It can be toxic at high concentrations and may have off-target effects on other signaling pathways. It also has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the research on 3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid. One area of interest is the development of more potent and selective inhibitors of NF-κB that can overcome the limitations of 3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid. Another area of interest is the investigation of the role of NF-κB in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the combination of 3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid with other therapeutic agents, such as chemotherapy and immunotherapy, may improve the efficacy of treatment in cancer and autoimmune disorders.
合成方法
3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-chlorobenzoyl chloride with 3-aminomethylbenzoic acid, followed by the addition of a coupling reagent to form the amide bond. The resulting intermediate is then subjected to a series of reactions involving reduction, protection, and deprotection steps to yield the final product.
科学研究应用
3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid has been shown to inhibit the growth and metastasis of several types of cancer cells, including pancreatic, breast, and lung cancer cells. 3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In autoimmune disorders, 3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid has been shown to reduce the production of inflammatory cytokines and alleviate symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In chronic inflammation, 3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid has been shown to reduce the production of pro-inflammatory mediators and improve tissue damage in animal models of colitis and sepsis.
属性
IUPAC Name |
3-[[(3-chlorobenzoyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-13-6-2-4-11(8-13)14(18)17-9-10-3-1-5-12(7-10)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEFHOYUSJOEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575377.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine](/img/structure/B7575382.png)
![3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575394.png)
![3-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B7575398.png)
![3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7575401.png)
![3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)
![3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575420.png)

![3-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575451.png)
![3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575455.png)
![6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7575466.png)

![3-[(Cyclopropylformamido)methyl]benzoic acid](/img/structure/B7575479.png)
![3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B7575484.png)